

Application Notes and Protocols for Staining Mammalian Cells with Lanasol Yellow 4G

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Compound of Interest

Compound Name: *Lanasol yellow 4G*

Cat. No.: *B12363259*

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Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive fluorescent dye.[1][2] Its chemical structure includes an α -bromoacrylamide group, which allows it to form stable covalent bonds with primary amine groups on proteins.[3] This property makes it a potential candidate for labeling mammalian cells for various research applications, including fluorescence microscopy and flow cytometry. The dye exhibits a notable absorbance peak at approximately 400 nm, suggesting an optimal excitation wavelength in the violet range of the light spectrum. While traditionally used as a textile dye for wool and silk, its reactive nature opens possibilities for its use in biological staining.[1][4]

This document provides a detailed, step-by-step guide for the application of **Lanasol Yellow 4G** for staining mammalian cells. The protocols are based on established methods for other amine-reactive fluorescent dyes and are intended as a starting point for experimental optimization.

Product Information

Property	Value
Synonyms	C.I. Reactive Yellow 39, Itowol Yellow 4GK[1]
CAS Number	70247-70-0[5]
Molecular Formula	C ₁₉ H ₁₂ BrCl ₂ N ₅ Na ₂ O ₈ S ₂ [5]
Molecular Weight	699.25 g/mol [5]
Reactive Group	α-bromoacrylamide[3]
Absorbance Maximum (λ _{max})	~400 nm

Experimental Protocols

Protocol 1: Preparation of Lanasol Yellow 4G Stock Solution

A critical step for reproducible staining is the correct preparation and storage of the dye stock solution.

Materials:

- **Lanasol Yellow 4G** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Bring the **Lanasol Yellow 4G** powder and anhydrous DMSO to room temperature.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **Lanasol Yellow 4G** powder in anhydrous DMSO.
- Vortex the solution thoroughly to ensure the dye is completely dissolved.

- Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Mammalian Cells for Fluorescence Microscopy

This protocol outlines the general procedure for staining adherent or suspension mammalian cells with **Lanasol Yellow 4G**. Optimization of the dye concentration and incubation time is crucial for achieving optimal staining with minimal cytotoxicity.

Materials:

- Mammalian cells (adherent or in suspension)
- **Lanasol Yellow 4G** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS), protein-free
- Complete cell culture medium
- Fluorescence microscope with appropriate filters (Excitation: ~400 nm)

Procedure:

- Cell Preparation:
 - Adherent Cells: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluence is reached.
 - Suspension Cells: Culture cells to the desired density and then pellet by centrifugation (e.g., 300 x g for 5 minutes).
- Washing:
 - Adherent Cells: Gently aspirate the culture medium and wash the cells twice with pre-warmed, protein-free PBS.

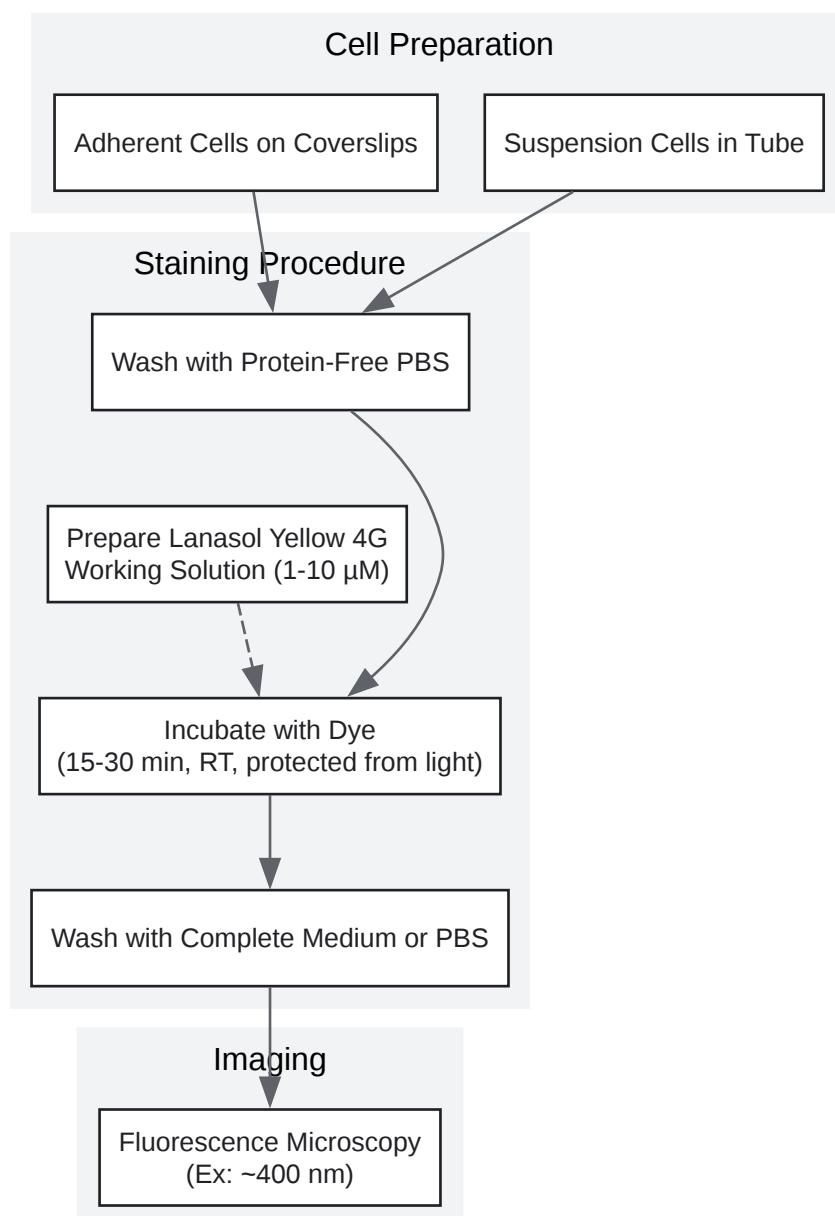
- Suspension Cells: Resuspend the cell pellet in protein-free PBS and centrifuge again. Repeat this wash step twice.
- Staining Solution Preparation:
 - Prepare a working solution of **Lanasol Yellow 4G** by diluting the 10 mM stock solution in protein-free PBS. A starting concentration range of 1-10 μ M is recommended for initial optimization. It is critical to perform a titration to determine the optimal concentration for your specific cell type and application.
- Staining:
 - Adherent Cells: Add a sufficient volume of the **Lanasol Yellow 4G** working solution to cover the cells on the coverslip.
 - Suspension Cells: Resuspend the washed cell pellet in the **Lanasol Yellow 4G** working solution.
 - Incubate the cells for 15-30 minutes at room temperature, protected from light. The optimal incubation time may vary and should be determined experimentally.
- Washing:
 - Adherent Cells: Gently aspirate the staining solution and wash the cells three times with complete cell culture medium or PBS.
 - Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cells in complete cell culture medium or PBS. Repeat this wash step twice.
- Imaging:
 - Mount the coverslips with stained adherent cells on a microscope slide.
 - Transfer a sample of the stained suspension cells to a microscope slide.
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 400 nm. The emission wavelength should be determined empirically, but is expected to be in the green-yellow range of the spectrum.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

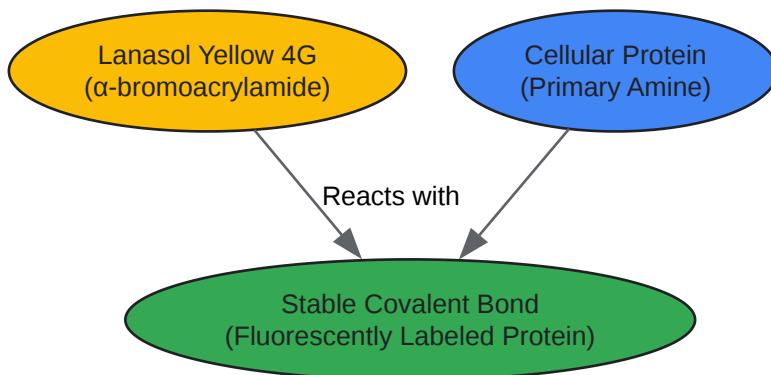
Parameter	Recommended Range	Notes
Dye Concentration	1 - 10 μ M	Titration is essential to determine the optimal concentration that provides bright staining with minimal background and cytotoxicity.
Incubation Time	15 - 30 minutes	Shorter incubation times may be sufficient and can help to reduce potential artifacts.
Incubation Temperature	Room Temperature	Staining at 4°C can be tested to potentially reduce internalization of the dye in live cells.
Staining Buffer	Protein-free PBS	The presence of protein in the buffer will lead to quenching of the reactive dye.

Diagrams



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Caption: Experimental workflow for staining mammalian cells with **Lanasol Yellow 4G**.

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Caption: Reaction mechanism of **Lanasol Yellow 4G** with cellular proteins.

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